2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
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Overview
Description
2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and subjected to high-pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-2-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include increased stability, enhanced binding affinity to biological targets, and improved solubility in organic solvents .
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H3,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBMBNJIRRFPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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